1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol
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Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol is an organic compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and an ethanethiol group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol typically involves the reaction of 1-ethyl-1H-pyrazole with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anion.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a thiol group.
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: Contains an additional methyl group on the pyrazole ring
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol is unique due to its thiol group, which imparts distinct reactivity and potential biological activity compared to its ketone analogs. The presence of the thiol group allows for unique interactions with biological molecules, making it a valuable compound in medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C7H12N2S |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)ethanethiol |
InChI |
InChI=1S/C7H12N2S/c1-3-9-5-7(4-8-9)6(2)10/h4-6,10H,3H2,1-2H3 |
InChI Key |
XRMIALNPTGXANT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C)S |
Origin of Product |
United States |
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